

# Elimusertib FOLFIRI versus other chemotherapy backbones

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## Compound Focus: Elimusertib

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## Elimusertib Combination Therapy Profiles

Feature	Elimusertib + FOLFIRI [1] [2]	Elimusertib + Cisplatin [3]
Trial Identifier	NCT04535401	NCT04491942
Patient Population	Advanced or metastatic gastrointestinal malignancies	Advanced solid tumors
Elimusertib Dosing	20 mg BID, Days 1, 2, 15, 16 (28-day cycle)	Various; MTD: 20 mg once, Day 2 (21-day cycle)
Chemo Dosing	Irinotecan 150 mg/m <sup>2</sup> , 5-FU 2000 mg/m <sup>2</sup> (FOLFIRI)	Cisplatin 30 mg/m <sup>2</sup> , Days 1 & 8 (MTD)
Maximum Tolerated Dose (MTD)	<b>Not reached</b> - Trial stopped early due to toxicity	<b>Defined</b> (20 mg Elimusertib, 30 mg/m <sup>2</sup> Cisplatin)
Key Dose-Limiting Toxicities (DLTs)	Febrile neutropenia, mucositis, nausea, vomiting, neutropenia	Creatinine increase, hypokalemia, febrile neutropenia, thrombocytopenia
Most Common Grade 3/4 AEs	Neutropenia, leukopenia, lymphopenia, mucositis	Hematologic toxicities (neutropenia, thrombocytopenia)

Feature	Elimusertib + FOLFIRI [1] [2]	Elimusertib + Cisplatin [3]
Efficacy (Best Response)	Stable Disease (4 out of 6 evaluable patients)	1 Partial Response; 5 Stable Disease (out of 10 evaluable patients)
Feasibility Conclusion	<b>Not feasible</b> - Intolerable toxicity	<b>Not warranted</b> - Toxicity requires significant dose de-escalation; modest activity

## Experimental Protocols & Key Findings

Here is a more detailed look at the design and critical outcomes of these clinical trials.

### Trial Design and Methodology

- **Elimusertib + FOLFIRI (ETCTN 10406)**: This was a Phase I trial for gastrointestinal malignancies using a **Bayesian Optimal Interval design**. The starting dose of **Elimusertib** was 20 mg orally twice a day on days 1, 2, 15, and 16 of a 28-day cycle. It was combined with standard FOLFIRI (Irinotecan 150 mg/m<sup>2</sup> and 5-FU 2000 mg/m<sup>2</sup>) [1] [2].
- **Elimusertib + Cisplatin**: This Phase Ib trial employed a standard **3 + 3 dose escalation design**. The initial dose level was cisplatin 60 mg/m<sup>2</sup> IV on day 1, with **Elimusertib** 20 mg BID on days 2 and 9 of a 21-day cycle. Due to DLTs, the protocol was amended to explore lower and split doses [3].

### Critical Observations and Safety Signals

- **Severe Myelotoxicity**: Both combinations were characterized by significant **hematological toxicity**. The trial with FOLFIRI reported grade 4 neutropenia, while the cisplatin combination reported DLTs of febrile neutropenia and thrombocytopenia [3] [1].
- **Therapy-Related AML**: A critical safety signal emerged from the FOLFIRI combination trial, which reported the **first observed case of therapy-related acute myeloid leukemia (t-AML)**. The study authors concluded that ongoing trials of ATR inhibitors with DNA-damaging chemotherapy should monitor for this serious risk [1] [2].
- **Lack of Robust Efficacy**: Despite preclinical synergy, clinical efficacy was modest. The FOLFIRI combination resulted only in stable disease. The cisplatin combination showed one partial response

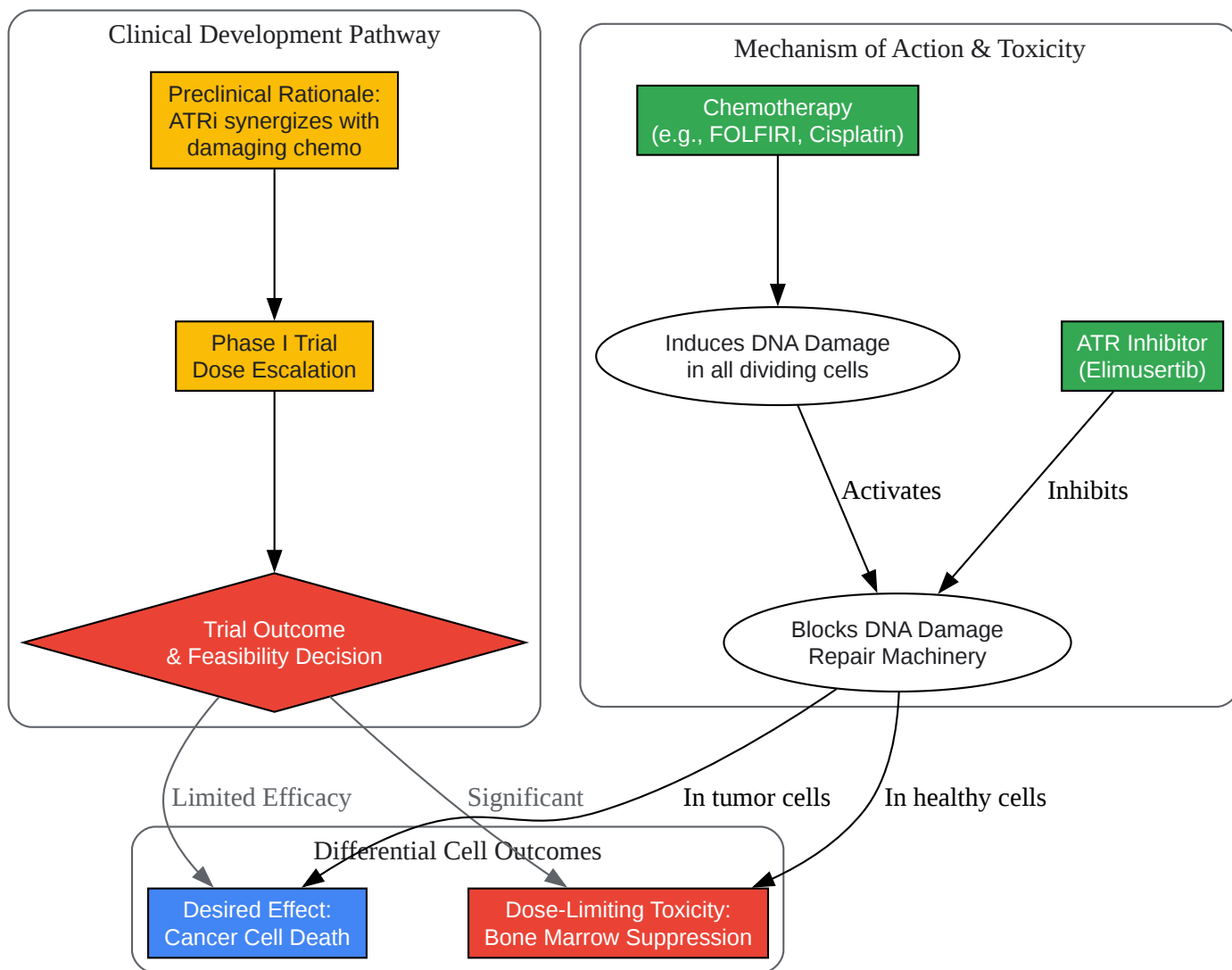
in a patient with clear-cell ovarian cancer and stable disease in half of the evaluable patients, which was deemed insufficient to warrant further development [3] [1].

## Interpretation for Drug Development Professionals

The experimental data indicates that combining **Elimusertib** with DNA-damaging chemotherapy backbones presents major clinical hurdles.

- **Narrow Therapeutic Index:** For both regimens, the effective dose of **Elimusertib** was very close to the toxic dose. Achieving a clinically active drug exposure without triggering severe hematological toxicities like neutropenia and thrombocytopenia proved difficult [3] [1].
- **Mechanistic Synergy and Toxicity:** The preclinical rationale for these combinations is sound—ATR inhibition prevents cancer cells from repairing DNA damage caused by chemotherapy. However, this mechanism also affects rapidly dividing bone marrow cells, leading to the observed **on-target, off-tissue toxicity** that limits their therapeutic window [3] [1].
- **Path Forward for ATR Inhibitors:** The consistent toxicity profile across combinations suggests that future strategies should explore alternative dosing schedules, stronger patient selection based on biomarker status (e.g., ATM loss), or combinations with other targeted agents rather than cytotoxic chemotherapy [3].

The diagrams below summarize the clinical development journey and the mechanistic rationale behind the toxicity of these combinations.



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In summary, the current clinical evidence does not support the further development of **Elimusertib** with FOLFIRI or cisplatin due to an unfavorable risk-benefit profile.

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## References

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